molecular formula C11H13N3S B241640 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole

3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole

Cat. No. B241640
M. Wt: 219.31 g/mol
InChI Key: YAOCRADDOOURQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole vary depending on the specific application. In medicinal chemistry, it has been shown to exhibit antifungal, antibacterial, and antitumor activities by inhibiting the growth and proliferation of these organisms. In addition, it has been shown to have potential as an antipsychotic and anxiolytic agent by modulating the activity of neurotransmitters in the brain. In agricultural research, it has been investigated for its potential as a plant growth regulator and as a herbicide by altering the metabolism and growth of plants.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential for a wide range of applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole. In medicinal chemistry, further investigation is needed to fully understand its potential as an antipsychotic and anxiolytic agent. Additionally, there is a need for the development of more potent and selective inhibitors of lanosterol 14α-demethylase for the treatment of fungal infections. In agricultural research, further investigation is needed to optimize its use as a plant growth regulator and herbicide, as well as to explore its potential as a biopesticide. Overall, the potential applications of 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole make it an important compound for future research.

Synthesis Methods

The synthesis of 3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole involves the reaction of 2-methylbenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with methyl iodide and sodium hydroxide to yield the final compound.

Scientific Research Applications

3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit antifungal, antibacterial, and antitumor activities. In addition, it has been shown to have potential as an antipsychotic and anxiolytic agent. In agricultural research, it has been investigated for its potential as a plant growth regulator and as a herbicide.

properties

Product Name

3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-methyl-3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3S/c1-8-5-3-4-6-10(8)7-15-11-12-9(2)13-14-11/h3-6H,7H2,1-2H3,(H,12,13,14)

InChI Key

YAOCRADDOOURQR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)C

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)C

Origin of Product

United States

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